

Brequinar combination therapy efficacy validation

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Compound Focus: Brequinar

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Brequinar Combination Therapies: Efficacy Data

The table below summarizes key combination strategies for **Brequinar** and their experimental outcomes.

Combination Partner	Therapeutic Context	Proposed Mechanism	Key Experimental Findings	Rescue/Counter Evidence
Dipyridamole (ENT inhibitor) [1] [2]	Cancer (in vitro: colon, pancreatic) & Antiviral (SARS-CoV-2) [2]	Dual blockade: Brequinar inhibits de novo pyrimidine synthesis; Dipyridamole inhibits salvage pathway by blocking equilibrative nucleoside transporters (ENTs), preventing extracellular	Synergistic cytotoxicity in cancer cells; 24-hour treatment with combination was sufficient for significant effect [1]. Strong synergistic antiviral activity against SARS-CoV-2 variants (Prototype, Beta, Delta) [2].	Cytotoxicity and antiviral activity are reversed by uridine supplementation , confirming on-target mechanism [1] [2].

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		uridine uptake [1] [2].		
Immune Checkpoint Blockade (anti-PD-1 + anti-CTLA-4) [3] [4] [5]	Cancer (in vivo: immunocompetent B16F10 melanoma model)	Brequinar treatment depletes pyrimidine nucleotides, leading to upregulation of Antigen Presentation Pathway (APP) genes and increased cell surface MHC-I expression, enhancing T-cell recognition [3] [4] [5].	Combination significantly prolonged mouse survival compared to either therapy alone. Brequinar showed impressive single-agent efficacy in the model [3] [4] [5].	APP gene upregulation is abrogated by uridine supplementation , confirming mechanism is due to pyrimidine depletion [3] [4].

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the guides.

Protocol 1: Assessing Synergy with Dipyridamole in Cancer Cells

This protocol is based on studies in colon (HCT 116, HT-29) and pancreatic (MIA PaCa-2) cancer cell lines [1].

- **Cell Viability Assays:** Combination effects were evaluated using **colony formation assays (CFA)** and **MTT assays**.

- **Treatment Conditions:** Cells were treated with **Brequinar**, dipyridamole, or their combination. A key test involved **treating cells for only the first 24 hours** before replacing the medium, versus **continuous treatment** for the full assay duration (e.g., 72 hours).
- **Data Analysis:** Synergy was determined by comparing the efficacy of the combination to single agents. The 24-hour treatment was used to distinguish cytotoxic effects from cytostatic effects [1].

Protocol 2: Evaluating Antiviral Synergy with Dipyridamole

This protocol was used to test the combination against SARS-CoV-2 [2].

- **Cell Culture:** The study used **A549/ACE2 cells** (human lung cells engineered to express the ACE2 receptor).
- **Antiviral Assay:** Cells were infected with SARS-CoV-2 and then treated with **Brequinar** and dipyridamole, both alone and in combination.
- **HPLC Analysis of NTP Pools:** To confirm the metabolic mechanism, intracellular nucleoside triphosphate (NTP) levels were measured using **high-performance liquid chromatography (HPLC)** after drug treatment.
- **Data Analysis:** Antiviral activity (reduction in viral replication) and synergy were analyzed. The depletion of pyrimidine NTPs (UTP, CTP) was directly correlated with the antiviral effect [2].

Protocol 3: Investigating Enhanced Antigen Presentation

This series of experiments elucidated the mechanism behind combining **Brequinar** with immunotherapy [3] [4] [5].

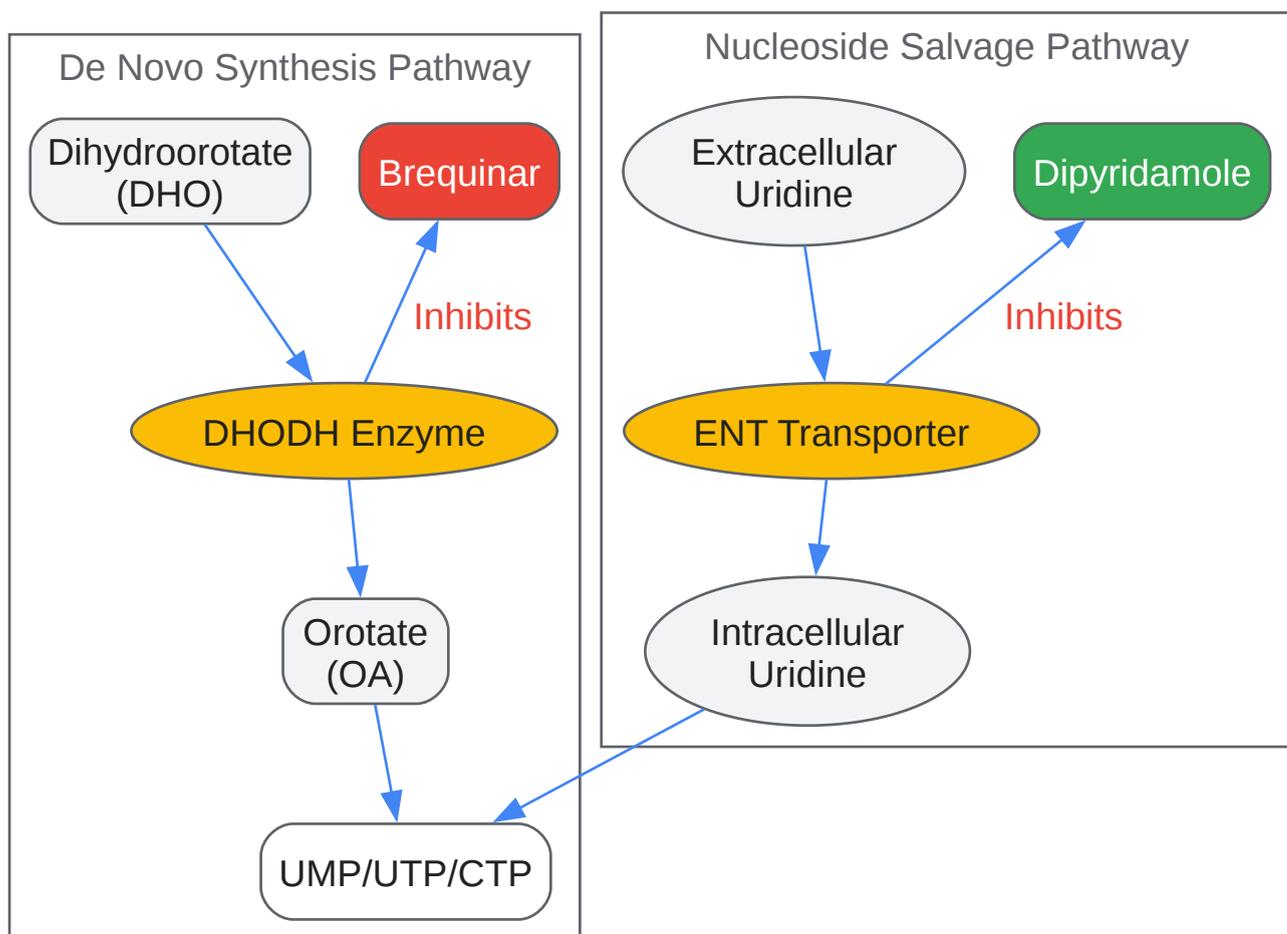
- **Gene Expression Analysis:** Human and mouse cancer cell lines were treated with **Brequinar**. **RNA-seq** and **Gene Set Enrichment Analysis (GSEA)** were performed, followed by validation with **RT-qPCR** for specific APP genes (e.g., HLA-A, HLA-B, TAP1).
- **Flow Cytometry:** Used to confirm the increase in **cell surface MHC-I** protein levels in non-permeabilized live cells after **Brequinar** treatment.
- **Metabolomics:** **Liquid chromatography-mass spectrometry (LC-MS)** was used to measure metabolites, showing the accumulation of upstream substrates (dihydroorotate) and depletion of downstream pyrimidine nucleotides (UTP, CTP).
- **In Vivo Validation:** The **B16F10 syngeneic mouse melanoma model** was used. Mice were treated with **Brequinar**, immune checkpoint blockers (anti-PD-1 and anti-CTLA-4), or the combination, with survival as the key endpoint [3] [4] [5].

Mechanism of Action Diagrams

The following diagrams illustrate the core mechanisms of the two primary combination strategies.

Diagram 1: Dual Blockade of Pyrimidine Synthesis with Dipyridamole

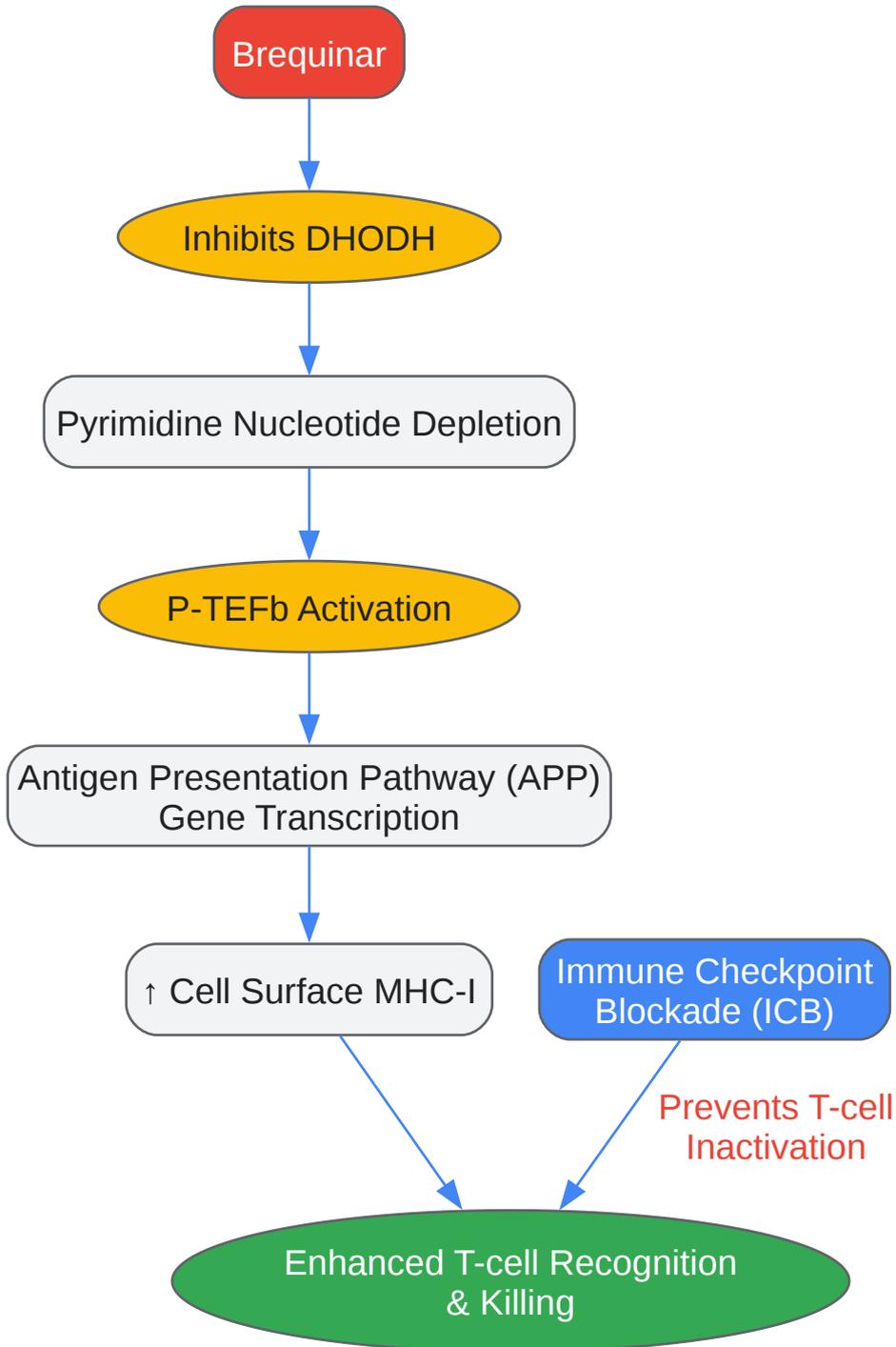
Figure 1: Dual Blockade of Pyrimidine Synthesis



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Diagram 2: Enhanced Antigen Presentation for Immunotherapy

Figure 2: Mechanism of Enhanced Antigen Presentation



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Interpretation and Future Directions

The evidence strongly validates that **Brequinar**'s efficacy is not as a standalone agent but in rational combinations. The consistent theme is overcoming the compensatory nucleoside salvage pathway, either by directly inhibiting it (with dipyridamole) or by leveraging the resulting biological vulnerability (enhanced antigen presentation for immunotherapy) [1] [3] [4].

For your comparison guides, you may also note that next-generation DHODH inhibitors are under investigation. For example, **NK-A 17E-233I** has been reported as a novel competitive inhibitor with a distinct binding mode from **Brequinar**, which purportedly avoids impairing mitochondrial respiration—a potential advantage for reducing certain toxicities [6].

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